molecular formula C15H22N6O B2437336 3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380142-39-0

3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2437336
CAS No.: 2380142-39-0
M. Wt: 302.382
InChI Key: VPWXQGYWBJKICM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a piperazine ring, a pyridazine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of tert-butylpyridazine with piperazine under controlled conditions.

    Formation of the Oxadiazole Ring: The piperazine intermediate is then reacted with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce reduced forms of the piperazine or pyridazine rings.

Scientific Research Applications

3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-15(2,3)12-4-5-13(18-17-12)21-8-6-20(7-9-21)10-14-19-16-11-22-14/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXQGYWBJKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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